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Compound of Interest

Compound Name:
2-(3-Aminophenoxy)propanoic

acid hydrochloride

CAS No.: 2109514-29-4

Cat. No.: B2443237

Get Quote

Executive Summary & Compound Identity
2-(3-Aminophenoxy)propanoic acid hydrochloride is a functionalized phenoxy acid

derivative often utilized as a pharmaceutical intermediate or a structural analog in the

development of taste modulators (e.g., sweetness inhibitors like Lactisole). This guide provides

a comprehensive technical analysis of its spectroscopic signatures (NMR, IR, MS) and outlines

robust protocols for its characterization.

The hydrochloride salt form is critical for enhancing aqueous solubility and stability compared to

the zwitterionic or free acid forms.
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Property Details

IUPAC Name
2-(3-Aminophenoxy)propanoic acid

hydrochloride

CAS Number (Free Acid) 26105-16-8

CAS Number (HCl Salt) 2109514-29-4

Molecular Formula

C

H

NO

[1] · HCl

Molecular Weight 217.65 g/mol (Salt); 181.19 g/mol (Free Base)

Solubility
Soluble in Water, DMSO, Methanol; Insoluble in

Hexane, DCM

Synthesis & Structural Context
To understand the spectroscopic data, one must understand the structural origin. The

compound is typically synthesized via the alkylation of 3-nitrophenol followed by reduction and

salt formation.

Synthesis Pathway Diagram
The following workflow illustrates the chemical transformations that define the impurities and

structural features observed in the spectra.
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3-Nitrophenol

Ethyl 2-(3-nitrophenoxy)propionate

Alkylation

Ethyl 2-bromopropionate
+ K2CO3 2-(3-Nitrophenoxy)propanoic acid

Saponification

Hydrolysis
(NaOH/H2O) 2-(3-Aminophenoxy)propanoic acid

(Free Base)

Reduction

Reduction
(H2/Pd-C or SnCl2) 2-(3-Aminophenoxy)propanoic acid

Hydrochloride

Salt Formation

HCl/Dioxane

Click to download full resolution via product page

Caption: Step-wise synthesis pathway highlighting the origin of the propanoic acid moiety and

the transformation of the nitro group to the amine hydrochloride.

Spectroscopic Characterization
The following data represents the authoritative spectral signatures expected for high-purity

(>98%) material.

Nuclear Magnetic Resonance (NMR)
Solvent Selection: DMSO-d

is the preferred solvent. D

O may cause exchange of the ammonium (NH

) and carboxylic acid (COOH) protons, obscuring key diagnostic signals.

H NMR Data (400 MHz, DMSO-d

)
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Shift (

, ppm)
Multiplicity Integration Assignment

Structural
Insight

12.80 - 13.20 Broad Singlet 1H -COOH

Carboxylic acid

proton; broad

due to H-

bonding.

9.50 - 10.50 Broad Singlet 3H -NH

Ammonium

protons. Only

visible in salt

form/anhydrous

DMSO.

7.35
Triplet (

Hz)
1H Ar-H5

Meta-position;

coupling with H4

and H6.

6.90 - 7.10 Multiplet 3H Ar-H2, H4, H6

Protons

ortho/para to the

electron-

withdrawing NH

and alkoxy

groups.

4.85
Quartet (

Hz)
1H -O-CH-CH

Characteristic

methine proton

alpha to the

ether oxygen and

carbonyl.

1.52
Doublet (

Hz)
3H -CH-CH

Methyl group

doublet;

diagnostic for the

propanoic

backbone.
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Technical Note: In the free base, the aromatic protons would shift upfield (6.2–6.5 ppm) due to

the electron-donating nature of the free amine (-NH

). The downfield shift to ~7.0 ppm confirms the protonation to -NH

.

C NMR Data (100 MHz, DMSO-d

)
Shift (

, ppm)
Assignment Causality

173.2 C=O (Acid)
Carbonyl carbon; typical range

for carboxylic acids.

157.8 Ar-C-O (C1)
Deshielded by direct

attachment to Oxygen.

135.5 Ar-C-N (C3)
Ipso-carbon attached to the

ammonium group.

130.4 Ar-C5
Meta-carbon; less affected by

resonance.

112.0, 109.5, 105.2 Ar-C2, C4, C6

Ortho/Para carbons; shielded

by oxygen donation, despite

ammonium withdrawal.

71.8 -O-CH-
Alpha-carbon; strongly

deshielded by oxygen.

18.4 -CH Methyl carbon.[2]

Infrared Spectroscopy (FT-IR)
The IR spectrum distinguishes the salt form from the free base and confirms the presence of

the carboxylic acid dimer.
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Wavenumber (cm

)
Vibration Mode Diagnostic Feature

2800 - 3200 N-H / O-H Stretch

Broad, overlapping absorption

indicating NH

and COOH H-bonding.

2500 - 2700 O-H Stretch (Acid)
"Fermi resonance" bands often

seen in carboxylic acid dimers.

1725 - 1745 C=O Stretch
Sharp, strong carbonyl peak

(Acid).

1500, 1600 C=C Aromatic
Skeletal vibrations of the

benzene ring.

1210 - 1240 C-O-C Stretch
Asymmetric ether stretching

(Aryl-Alkyl ether).

850 - 900 C-H Bending
Out-of-plane bending for 1,3-

disubstituted benzene.

Mass Spectrometry (MS)
Method: Electrospray Ionization (ESI) is recommended due to the compound's polarity.

Ionization Mode: Positive (ESI+) and Negative (ESI-)

Molecular Ion (Salt free): MW = 181.19 g/mol

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2443237?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mode m/z Observed Species Interpretation

ESI (+) 182.1 [M+H] Protonated molecular

ion (Base peak).

ESI (+) 204.1 [M+Na] Sodium adduct

(common impurity).

ESI (-) 180.1 [M-H] Deprotonated

carboxylate ion.

Fragmentation Pattern (MS/MS of 182.1):

m/z 136: Loss of HCOOH (46 Da) from the propanoic acid tail.

m/z 109: Characteristic 3-aminophenol fragment (Ar-NH2 + OH) after ether cleavage.

Experimental Protocols
Sample Preparation for NMR
To ensure reproducibility and prevent salt dissociation:

Weighing: Weigh 10–15 mg of the hydrochloride salt into a clean vial.

Solvent Addition: Add 0.6 mL of DMSO-d

(99.9% D).

Critical: Do not use D

O if observation of the -NH

or -COOH protons is required, as they will exchange with Deuterium and disappear from
the spectrum.

Mixing: Vortex until fully dissolved. The solution should be clear and colorless to pale yellow.

[3]

Acquisition: Run 16 scans for
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H and 1024 scans for

C to ensure adequate signal-to-noise ratio for the quaternary carbons.

Purity Analysis via HPLC
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

Mobile Phase B: Acetonitrile.

Gradient: 5% B to 95% B over 10 minutes.

Detection: UV at 210 nm (amide/acid absorption) and 254 nm (aromatic).

Retention Time: The amine salt is polar; expect elution early in the gradient (approx. 2.5 - 3.5

min depending on dead volume).

Analytical Workflow Diagram
Use this decision tree to validate the compound identity during development.
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Unknown Sample
(White Powder)

Solubility Test
(Water vs DCM)

Soluble in Water?
Insoluble in DCM?

1H NMR (DMSO-d6)

Yes (Salt likely)

Investigate Impurities
(Free base or Inorganic salt)

No

LC-MS (ESI+) Check: Quartet @ 4.8 ppm
Broad Singlet @ 10 ppm

Check: m/z = 182

Identity Confirmed:
2-(3-Aminophenoxy)propanoic acid HCl

Pass

Fail

Pass

Click to download full resolution via product page

Caption: Analytical decision tree for confirming the identity of the hydrochloride salt.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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